

# Head-to-Head Comparison: SRT3109 and AZD5069 in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | SRT3109 |           |
| Cat. No.:            | B610998 | Get Quote |

In the landscape of targeted therapeutics, **SRT3109** and AZD5069 represent two distinct strategies aimed at modulating key signaling pathways implicated in a range of diseases, from metabolic disorders to cancer. **SRT3109**, a product of Sirtris Pharmaceuticals, is a small molecule activator of Sirtuin 1 (SIRT1), a critical regulator of metabolism and cellular stress responses. In contrast, AZD5069, developed by AstraZeneca, is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), a key mediator of neutrophildriven inflammation. This guide provides a comprehensive, data-supported comparison of these two compounds, offering insights for researchers, scientists, and drug development professionals.

## **Molecular Profile and Mechanism of Action**

**SRT3109** and AZD5069 operate through fundamentally different mechanisms, targeting distinct cellular pathways.

SRT3109: A SIRT1 Activator

SRT3109 belongs to a class of synthetic small molecules designed to activate SIRT1, an NAD+-dependent deacetylase. SIRT1 plays a crucial role in cellular metabolism, DNA repair, and inflammation by deacetylating a wide range of protein substrates, including transcription factors and histones. The activation of SIRT1 by compounds like SRT3109 is intended to mimic the beneficial effects of caloric restriction, which is known to extend lifespan and improve metabolic health in various organisms. While specific preclinical and clinical data for SRT3109



are limited, research on other Sirtris compounds, such as SRT2104, provides insights into the expected pharmacological effects.

AZD5069: A CXCR2 Antagonist

AZD5069 is a selective and reversible antagonist of the CXCR2 receptor.[1] CXCR2 is a G protein-coupled receptor predominantly expressed on neutrophils and plays a pivotal role in their recruitment to sites of inflammation.[2] By blocking the interaction of CXCR2 with its cognate chemokines, such as IL-8 (CXCL8), AZD5069 effectively inhibits neutrophil migration and activation, thereby attenuating the inflammatory response.[1][2] This mechanism has positioned AZD5069 as a potential therapeutic for a variety of inflammatory conditions and cancers where neutrophils are implicated in the pathology.[3][4]

## **Quantitative Data Comparison**

The following tables summarize the available quantitative data for **SRT3109**-related compounds and AZD5069 to facilitate a comparative assessment.

Table 1: In Vitro Potency and Selectivity

| Compound                                    | Target | Assay                               | IC50 / pIC50<br>/ pA2 | Selectivity              | Reference      |
|---------------------------------------------|--------|-------------------------------------|-----------------------|--------------------------|----------------|
| Analogs of<br>SRT3109<br>(e.g.,<br>SRT1720) | SIRT1  | Enzymatic<br>Assay                  | EC1.5 = 0.16<br>μΜ    | >200-fold vs.<br>SIRT2/3 | [Sirtris Data] |
| AZD5069                                     | CXCR2  | Radioligand<br>Binding<br>(CXCL8)   | pIC50 = 9.1           | >150-fold vs.<br>CXCR1   | [1]            |
| AZD5069                                     | CXCR2  | Neutrophil<br>Chemotaxis<br>(CXCL1) | pA2 ≈ 9.6             | -                        | [1]            |
| AZD5069                                     | CXCR2  | CD11b<br>Expression<br>(GRO-α)      | -                     | -                        | [1]            |



Note: Specific IC50 data for **SRT3109** is not publicly available. Data for a similar well-characterized Sirtris compound, SRT1720, is provided for context.

Table 2: Preclinical and Clinical Observations

| Feature                       | SRT3109 (and related SIRT1 activators)                                                                                                                                        | AZD5069                                                                                                                                                                                     |
|-------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Therapeutic Area(s)           | Metabolic diseases (e.g., Type 2 Diabetes), diseases of aging, potentially cancer.[5][6]                                                                                      | Inflammatory diseases (e.g., COPD, asthma), cancer (in combination therapy).[3][7]                                                                                                          |
| Reported Preclinical Efficacy | Improved metabolic parameters in diet-induced obesity models (for related compounds).[5]                                                                                      | Reduced neutrophil infiltration in inflammatory models; inhibited tumor growth and metastasis in cancer models. [4][8][9]                                                                   |
| Clinical Development Status   | Development of many Sirtris compounds, including SRT501, was terminated or absorbed by GSK.[5] The status of SRT3109 is not clearly documented in publicly available sources. | Investigated in multiple Phase I and II clinical trials for inflammatory diseases and various cancers.[3]                                                                                   |
| Observed Clinical Effects     | For SRT501 (a resveratrol formulation), some effects on glucose metabolism were observed in a Phase 1b trial in Type 2 Diabetes patients.[10]                                 | Demonstrated a reduction in sputum and blood neutrophils in clinical studies.[1] Efficacy in improving clinical outcomes in asthma and bronchiectasis was not consistently demonstrated.[1] |
| Safety and Tolerability       | For SRT501, side effects included nausea, vomiting, and diarrhea.[5]                                                                                                          | Generally well-tolerated in clinical trials. A reversible reduction in blood neutrophil counts is a known on-target effect.[1]                                                              |



# **Signaling Pathways**

The distinct mechanisms of **SRT3109** and AZD5069 are best understood by visualizing their respective signaling pathways.



Click to download full resolution via product page

Caption: SRT3109 activates SIRT1, leading to the deacetylation of various protein substrates.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as antiinflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. JCI Inhibition of CXCR2 profoundly suppresses inflammation-driven and spontaneous tumorigenesis [jci.org]
- 5. Sirtris Pharmaceuticals Wikipedia [en.wikipedia.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. The CXCL1-CXCR2 Axis as a Component of Therapy Resistance, a Source of Side Effects in Cancer Treatment, and a Therapeutic Target PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR2 Inhibition Profoundly Suppresses Metastases and Augments Immunotherapy in Pancreatic Ductal Adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: SRT3109 and AZD5069 in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610998#head-to-head-comparison-of-srt3109-and-azd5069]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com